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Compound of Interest

Compound Name: N-Nitroso-meglumine

Cat. No.: B13415366

An In-depth Technical Guide

N-Nitroso-meglumine, a nitrosamine impurity, has emerged as a compound of significant
interest to researchers, scientists, and drug development professionals. Its classification as a
potential carcinogen places it under rigorous scrutiny by global regulatory bodies. This
technical guide provides a comprehensive overview of the toxicological profile of N-Nitroso-
meglumine, drawing upon the broader understanding of N-nitroso compounds and the
established regulatory frameworks for their control in pharmaceutical products.

Chemical Identity and Properties

N-Nitroso-meglumine is a derivative of meglumine, an excipient commonly used to enhance
the solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of N-
Nitroso-meglumine can occur when residual nitrites react with the secondary amine structure
of meglumine under specific conditions during drug manufacturing or storage.
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Property Value

N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-

pentahydroxyhexyl)nitrous amide

Chemical Name

Synonyms 1-Deoxy-1-(methylnitrosamino)-D-glucitol
CAS Number 62137-31-9 (Alternate: 10356-92-0)[1][2][3]
Molecular Formula C7H16N206[4]

Molecular Weight 224.21 g/mol [4]

Regulatory Landscape and Acceptable Intake

N-nitroso compounds are classified as a "cohort of concern” under the International Council for
Harmonisation (ICH) M7(R2) guideline due to their potential as potent mutagenic carcinogens.
[5] This classification necessitates a stringent control strategy to limit patient exposure.
Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada,
have established acceptable intake (Al) limits for various nitrosamine impurities. For N-Nitroso-
meglumine, an Al limit has been set based on read-across approaches from toxicological data
of structurally related compounds.

Regulatory Body Acceptable Intake (Al) Limit

Health Canada 1500 ng/day

European Medicines Agency (EMA) 1500 ng/day

U.S. FDA 100 ng/day (Potency Category 2 NDSRI)[2]

Toxicological Data Summary

Direct and comprehensive in vivo toxicological studies on N-Nitroso-meglumine are not
readily available in the public domain. The material safety data sheet (MSDS) for N-Nitroso-
meglumine indicates "NO DATA AVAILABLE" for key toxicological endpoints such as acute
toxicity (LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin
sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[6]
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In the absence of specific data, the toxicological risk assessment for N-Nitroso-meglumine
relies heavily on the well-established toxicology of the N-nitrosamine class of compounds and
in silico methods like read-across.[7][8][9]

. . . N-Nitroso-meglumine General Information for N-
Toxicological Endpoint . . .
Specific Data Nitrosamines

Varies widely depending on the
Acute Toxicity (LD50) No data available[6] specific compound and route

of administration.

- ) Many N-nitrosamines are
No specific data available. .
. potent mutagens in the Ames
o Assumed to be genotoxic o )
Genotoxicity ) ) test, often requiring metabolic
based on its chemical o
activation. They are known to
structure.
cause DNA damage.

Many N-nitrosamines are
potent carcinogens in various
animal species, inducing

Carcinogenicity No specific data available[6] tumors in multiple organs.[10]
[11][12] They are classified as
probable human carcinogens
(IARC Group 2A).

. . _ Data is limited and compound-
Reproductive Toxicity No data available[6] .
specific.

Mechanistic Insights into N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into
reactive electrophiles that can alkylate DNA.[13] This process initiates a cascade of events that
can lead to mutations and the development of cancer.

Metabolic Activation

N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in
the liver, to exert their genotoxic effects.[13] The initial step involves the a-hydroxylation of the
carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes
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spontaneous decomposition to form a highly reactive diazonium ion, which is a potent
alkylating agent.[14]

DNA Adduct Formation and Mutagenesis

The generated diazonium ions can react with nucleophilic sites on DNA bases, forming DNA
adducts. The formation of O®-alkylguanine and N’-alkylguanine adducts is particularly critical.
[15] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing
during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). An
accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes,
can drive the process of carcinogenesis.

Signaling Pathways in N-Nitrosamine Carcinogenesis

The DNA damage induced by N-nitrosamines triggers cellular stress responses, including the
activation of DNA damage repair pathways, cell cycle arrest, and apoptosis.[16] Chronic
exposure and the resulting accumulation of DNA damage can overwhelm these protective
mechanisms, leading to genomic instability and the activation of pro-carcinogenic signaling
pathways. Key pathways implicated in N-nitrosamine-induced cancer include those involving
p53, Ras, and PI3K/AKkt.[17]

Experimental Protocols

Given the lack of specific experimental data for N-Nitroso-meglumine, this section outlines the
general and enhanced methodologies typically employed for the toxicological assessment of N-
nitrosamine impurities, in accordance with regulatory guidelines like ICH M7.[18][19][20]

Genotoxicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay (Ames test) is a standard method for assessing the
mutagenic potential of chemical substances. For N-nitrosamines, which often require metabolic
activation, an "Enhanced Ames Test" (EAT) protocol is recommended for increased sensitivity.
[21]

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to
induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and
tryptophan-dependent strains of Escherichia coli.
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Methodology:

» Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and
E. coli WP2 uvrA) is used to detect different types of mutations.

o Metabolic Activation: The test is conducted with and without an exogenous metabolic
activation system, typically a post-mitochondrial fraction (S9) from the livers of rats or
hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of
phenobarbital and B-naphthoflavone). For nitrosamines, hamster liver S9 is often preferred
due to its higher metabolic activity towards this class of compounds. The EAT protocol often
utilizes a higher concentration of S9 (e.g., 10-30%).

e Exposure: A pre-incubation method is commonly used where the test substance, bacterial
culture, and S9 mix (if applicable) are incubated together before being plated on minimal
glucose agar.

¢ Incubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (his+ or trp+) on the test plates is counted and
compared to the number of spontaneous revertant colonies on the solvent control plates. A
substance is considered mutagenic if it produces a concentration-related increase in the
number of revertants that is statistically significant and exceeds a certain fold-increase over
the background.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the
cytoplasm of interphase cells.

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome
lagging) potential of a test substance in mammalian cells.

Methodology:

e Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are
commonly used.
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» Metabolic Activation: The assay is performed with and without an S9 metabolic activation
system.

o Treatment: Cells are exposed to the test substance over a range of concentrations for a
short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours)
in the absence of S9.

e Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to
block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and
stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

e Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic
analysis. A significant, concentration-dependent increase in the frequency of micronucleated
cells indicates a positive result.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the
carcinogenic potential of a substance.

Objective: To determine the carcinogenic potential of a substance following long-term exposure
in a rodent model.

Methodology:

» Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are
used.

e Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies to
identify a maximum tolerated dose (MTD) and lower dose levels.

o Administration: The test substance is administered daily for the majority of the animal's
lifespan (e.g., 24 months for rats) via a relevant route of exposure (e.g., oral gavage, in feed,
or drinking water).

« In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and
food consumption are recorded regularly.
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o Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and
organs are examined macroscopically and microscopically for the presence of tumors.

o Data Analysis: The incidence of tumors in the treated groups is statistically compared to the
incidence in the concurrent control group. A statistically significant increase in the incidence
of one or more tumor types in the treated groups is evidence of carcinogenicity.
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Caption: Formation pathway of N-Nitroso-meglumine from meglumine and a nitrosating
agent.
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Caption: Generalized signaling pathway of N-nitrosamine-induced carcinogenesis.
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Conclusion

The toxicological profile of N-Nitroso-meglumine is largely inferred from the extensive
knowledge of the N-nitrosamine class of compounds. As a probable human carcinogen, its
presence in pharmaceutical products is a significant concern that necessitates robust risk
assessment and control strategies. While specific quantitative toxicological data for N-Nitroso-
meglumine remains limited, the established mechanisms of metabolic activation, DNA
damage, and carcinogenesis for N-nitrosamines provide a strong basis for its regulation. Drug
development professionals must remain vigilant in monitoring and controlling N-Nitroso-
meglumine impurities to ensure patient safety and regulatory compliance. The use of
advanced analytical techniques, enhanced in vitro genotoxicity assays, and in silico
approaches like read-across are crucial tools in the lifecycle management of this and other
nitrosamine impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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